molecular formula O12S3Sc2 B076056 Discandium trisulphate CAS No. 13465-61-7

Discandium trisulphate

Cat. No. B076056
CAS RN: 13465-61-7
M. Wt: 378.1 g/mol
InChI Key: QHYMYKHVGWATOS-UHFFFAOYSA-H
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Description

Discandium trisulphate is a chemical compound with the molecular formula O12S3Sc2 . It is also known by other identifiers and IUPAC names . The CAS number for Discandium trisulphate is 13465-61-7 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Discandium trisulphate are not explicitly stated in the sources .

Scientific Research Applications

  • Electron Spin Resonance of Sc+2 in Neon Matrices : This study investigated the electron spin resonance of the discandium radical cation, Sc+2, isolated in neon matrices. It provided insights into the electronic ground state and molecular orbitals involved in diatomic radicals (Knight et al., 1993).

  • Sodium Scandium Arsenate : The study on sodium scandium arsenate, Na3Sc2(AsO4)3, explored its structure, revealing a network of ScO6 and AsO4 units, which could inform the understanding of scandium's chemical properties (Harrison & Phillips, 2001).

  • Persulfate Production at Boron Doped Diamond Film Anodes : This research examined the production of persulfate, a powerful oxidant, using boron-doped diamond film anodes, potentially relevant for understanding scandium's behavior in similar contexts (Davis, Baygents, & Farrell, 2014).

  • Scandium-Promoted Direct Conversion of Dinitrogen into Hydrazine Derivatives : This paper discusses scandium-mediated synthesis cycles converting dinitrogen (N2) into hydrazine derivatives, highlighting scandium's role in facilitating such chemical transformations (Lv et al., 2019).

  • Na3Sc2(BO3)3 Structure Analysis : This research presented the structural analysis of trisodium discandium trisborate, contributing to the understanding of scandium's coordination in complex compounds (Zhang, Ye, & Keszler, 2006).

  • Corrosion on Metallic Surfaces by Metal-Potassium Trisulphate Formation : This study explored the reactivity of potassium pyrosulphate with metallic oxides, potentially relevant for understanding trisulphate's interactions with metals like scandium (Mayoral, Andrés, & Laguarta, 2016).

properties

IUPAC Name

scandium(3+);trisulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.2Sc/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYMYKHVGWATOS-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O12S3Sc2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70890697
Record name Scandium sulfate (Sc2(SO4)3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scandium sulfate

CAS RN

13465-61-7
Record name Sulfuric acid, scandium(3+) salt (3:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, scandium(3+) salt (3:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Scandium sulfate (Sc2(SO4)3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Discandium trisulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Zhang, H LU, L Wang, W Zhang, J Liu - China Pharmacy, 2015 - pesquisa.bvsalud.org
OBJECTIVE: To evaluate therapeutic efficacy of strontium dichloride (89SrCl2) combined with local radiotherapy for pain caused by malignant tumor bone metastasis. METHODS: 115 …
Number of citations: 2 pesquisa.bvsalud.org

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